

Preclinical Profile of UT-34: A Selective Androgen Receptor Degrader (SARD)

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Compound of Interest		
Compound Name:	UT-34	
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This technical guide provides a comprehensive overview of the preclinical data for **UT-34**, a novel, orally active pan-Androgen Receptor (AR) degrader. **UT-34** represents a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), particularly in cases resistant to second-generation antiandrogens like enzalutamide.

Executive Summary

UT-34 is a potent and selective small molecule that functions as a Selective Androgen Receptor Degrader (SARD). It exhibits a dual mechanism of action by not only antagonizing the androgen receptor but also inducing its degradation.[1][2] Preclinical studies have demonstrated its ability to effectively degrade both full-length AR and its splice variants, such as AR-V7, which are common drivers of resistance to conventional AR-targeted therapies.[3] **UT-34** binds to the N-terminal domain (NTD) of the AR, specifically the activation function-1 (AF-1) region, leading to the ubiquitination and subsequent proteasomal degradation of the receptor.[1][3][4] This mechanism overcomes resistance mediated by AR mutations and amplifications. In vitro and in vivo studies have shown that **UT-34** inhibits the growth of enzalutamide-resistant prostate cancer cells and induces tumor regression in xenograft models.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for **UT-34**.



Table 1: In Vitro Activity of **UT-34**

Parameter	Cell Line	Value	Reference
AR Inhibition (IC50)	Wild-type AR	211.7 nM	[6]
F876L mutant AR	262.4 nM	[6]	
W741L mutant AR	215.7 nM	[6]	
AR AF-1 Binding (KD)	9.3 μΜ	[7]	
Effect on AR Target Genes	LNCaP	Inhibition of PSA and FKBP5 expression starting at 100 nM	[6]
Cell Growth Inhibition	LNCaP	Inhibition starting at 100 nM	[6]

Table 2: In Vivo Activity of UT-34

Animal Model	Dosage	Effect	Reference
Rats	20 mg/kg	10%-20% reduction in seminal vesicle weight	[6]
40 mg/kg	50%-60% reduction in seminal vesicle weight	[6]	
Enzalutamide- resistant CRPC Xenografts	Not specified	Growth inhibition	[5][6]
Intact Immunocompromised Rats	Not specified	Tumor regression	[6]

Table 3: Selectivity Profile of **UT-34**



Receptor	Cell Line	Effect	Reference
Estrogen Receptor (ER)	ZR-75-1	No downregulation	[5]
Progesterone Receptor (PR)	ZR-75-1	No downregulation	[5]
Glucocorticoid Receptor (GR)	MDA-MB-453	No downregulation	[5]

Experimental Protocols

Detailed step-by-step protocols for the following key experiments are crucial for the evaluation of **UT-34**. While the primary literature provides an overview, specific laboratory-developed protocols may vary.

- 3.1 Competitive AR Binding and Transactivation Assays
- Objective: To determine the binding affinity and functional antagonist activity of UT-34
 against the androgen receptor.
- General Methodology:
 - Binding Assay: A competitive binding assay is performed using a radiolabeled androgen (e.g., [³H]R1881) and a source of AR protein (e.g., LNCaP cell lysate). Increasing concentrations of UT-34 are added to compete with the radioligand for binding to the AR. The concentration of UT-34 that displaces 50% of the radioligand (IC50) is determined.
 - Transactivation Assay: A reporter gene assay is used to measure the ability of UT-34 to inhibit androgen-induced gene transcription. Prostate cancer cells are co-transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase). Cells are then treated with an androgen (e.g., DHT) in the presence of increasing concentrations of UT-34. The inhibition of reporter gene activity is measured to determine the functional antagonist potency.
- 3.2 Biophysical Methods for AR AF-1 Domain Binding



- Objective: To confirm the direct binding of UT-34 to the activation function-1 (AF-1) region of the AR N-terminal domain.
- General Methodology: Techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) are employed.
 - Recombinant AR AF-1 protein is immobilized on a sensor chip.
 - A solution containing UT-34 at various concentrations is flowed over the chip.
 - The binding and dissociation of UT-34 to the AF-1 protein are monitored in real-time,
 allowing for the calculation of the dissociation constant (KD).[7]

3.3 Western Blot Analysis

- Objective: To assess the ability of UT-34 to induce the degradation of AR and AR-V7 proteins.
- General Methodology:
 - Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are treated with various concentrations of UT-34 for a specified time.
 - Cells are lysed, and protein concentrations are determined.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
 - The membrane is probed with primary antibodies specific for AR and AR-V7, followed by a secondary antibody.
 - Protein bands are visualized, and the levels of AR and AR-V7 are quantified relative to a loading control (e.g., GAPDH or β-actin).

3.4 Gene Expression Analysis (Real-Time PCR)

- Objective: To measure the effect of UT-34 on the expression of AR-regulated genes.
- General Methodology:



- Prostate cancer cells are treated with UT-34.
- Total RNA is isolated from the cells and reverse-transcribed into cDNA.
- Quantitative PCR (qPCR) is performed using primers specific for AR target genes (e.g., PSA, FKBP5).
- The relative expression of the target genes is normalized to a housekeeping gene (e.g., GAPDH).

3.5 Cell Proliferation Assays

- Objective: To evaluate the anti-proliferative effect of **UT-34** on prostate cancer cell lines.
- General Methodology:
 - Cells are seeded in multi-well plates and treated with increasing concentrations of UT-34.
 - After a defined incubation period, cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
 - The concentration of **UT-34** that inhibits cell growth by 50% (GI₅₀) is calculated.

3.6 In Vivo Xenograft Studies

- Objective: To determine the in vivo efficacy of **UT-34** in inhibiting tumor growth.
- General Methodology:
 - Immunocompromised mice or rats are subcutaneously or orthotopically implanted with human prostate cancer cells or patient-derived xenografts.
 - o Once tumors are established, animals are randomized into treatment and control groups.
 - UT-34 is administered orally at different doses and schedules.
 - Tumor volume and body weight are measured regularly.

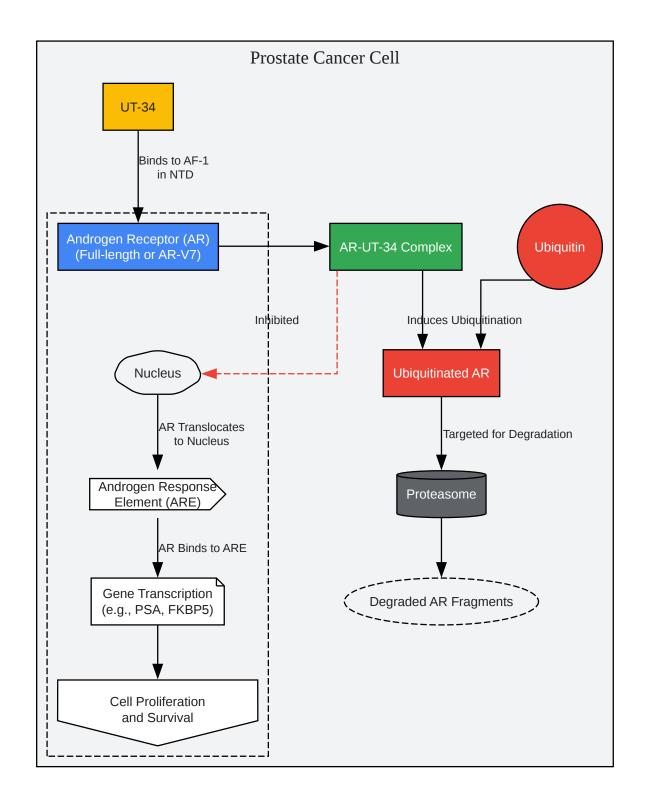


 At the end of the study, tumors and relevant tissues (e.g., seminal vesicles) are collected for further analysis (e.g., Western blot, immunohistochemistry).[5][6]

Visualizations

4.1 Signaling Pathway of UT-34 Action









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